N-Trityl Olmesartan-d6 Ethyl Ester

Bioanalysis LC-MS/MS Isotope Dilution

Quantifying Trityl Olmesartan Ethyl Ester (TOEE) yields in crude N-alkylation mixtures presents significant matrix-effect challenges. N-Trityl Olmesartan-d6 Ethyl Ester provides the exact structural match needed for accurate LC-MS/MS internal standardization. - Eliminates unlabeled analog co-elution issues; corrects for matrix effects and extraction losses. - Enables simultaneous monitoring of TOEE yield and N-3 regioisomeric impurities (0.2-0.3% levels) in a single run. - Meets ICH Q1A stability-indicating method requirements; supports ANDA/DMF filing specificity demonstrations.

Molecular Formula C₄₅H₃₈D₆N₆O₃
Molecular Weight 722.91
Cat. No. B1150626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl Olmesartan-d6 Ethyl Ester
Synonyms4-(1-Hydroxy-1-methylethyl-d6)-2-propyl-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid Ethyl Ester; 
Molecular FormulaC₄₅H₃₈D₆N₆O₃
Molecular Weight722.91
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trityl Olmesartan-d6 Ethyl Ester: Certified Deuterated Reference Standard


N-Trityl Olmesartan-d6 Ethyl Ester (CAS: Not assigned; MF: C₄₅H₃₈D₆N₆O₃; MW: 722.91) is a stable isotope-labeled intermediate specific to the synthesis of the antihypertensive prodrug Olmesartan Medoxomil . It is the hexadeuterated analog of the key synthetic precursor N-Trityl Olmesartan Ethyl Ester (CAS: 172875-59-1, MW: 716.9), distinguished by the incorporation of six deuterium atoms at the 2-hydroxypropan-2-yl moiety [1]. This structural modification shifts the compound's exact mass from m/z 716.3475 (unlabeled) to m/z 722.3852 (d6), enabling its primary function as a spike-and-recovery internal standard and system suitability marker in liquid chromatography-mass spectrometry (LC-MS) assays .

Why Generic Substitution Fails for Mid-Stream Analysis


Attempting to substitute N-Trityl Olmesartan-d6 Ethyl Ester with the non-deuterated parent compound (N-Trityl Olmesartan Ethyl Ester) or a downstream metabolite standard like Olmesartan-d6 Acid will compromise the analytical integrity of process control workflows. The unlabeled analog is spectrometrically indistinguishable from the target analyte, rendering it useless as an internal standard and risking overestimation of reaction yields in N-alkylation steps . Conversely, simpler deuterated molecules like Olmesartan-d6 Acid (MW: 452.5) lack the trityl protecting group and the ethyl ester moiety, which results in differential chromatographic retention times and extraction recovery efficiencies relative to the actual mid-stage process intermediates, thus failing to correct for losses during sample workup [1]. This compound's structural identity to the protected precursor (TOEE) is mandatory for accurate tracking of process-related impurities that co-elute with the desired product [2].

N-Trityl Olmesartan-d6 Ethyl Ester: Mass Spectrometry and Purity Differentiation


Mass Shift and Specificity for Internal Standardization

N-Trityl Olmesartan-d6 Ethyl Ester provides a stable mass shift of +6.0377 Da relative to the unlabeled N-Trityl Olmesartan Ethyl Ester . This isotopic separation is essential for its use as an internal standard in quantitative LC-MS/MS assays, as it permits baseline-resolved detection in the mass analyzer without spectral overlap . In contrast, the unlabeled analog (MW 716.9) would be indistinguishable from the native analyte present in reaction mixtures, rendering it useless for correction of matrix effects or ion suppression. The specific placement of the six deuterium atoms on the 2-hydroxypropan-2-yl group ensures that the labeled compound maintains near-identical physicochemical behavior to the unlabeled precursor during extraction and chromatography [1].

Bioanalysis LC-MS/MS Isotope Dilution

Purity Specification and ICH Q3A Compliance

As a certified reference standard, N-Trityl Olmesartan-d6 Ethyl Ester is supplied with a typical purity specification of ≥98% [1]. This level of purity, combined with the compound's direct relevance as a labeled analog of the key intermediate (TOEE), makes it suitable for establishing system suitability criteria in methods intended for Abbreviated New Drug Application (ANDA) submissions. In contrast, many unlabeled process impurities (e.g., N-3 regioisomeric impurity or Olmesartan Anhydro Acid N1-Trityl Ethyl Ester) are often supplied at lower purities (e.g., 95% or simply characterized) or are structural derivatives that do not exactly match the target analyte's retention time [2]. This high purity reduces the risk of introducing unknown contaminants during method validation runs. The compound's identity and purity are confirmed by a Certificate of Analysis (CoA) that includes HPLC chromatograms, water content determination, and NMR data .

Pharmaceutical QC ICH Guidelines ANDA Filings

Regulatory Traceability for ANDA Submissions

Suppliers explicitly state that N-Trityl Olmesartan-d6 Ethyl Ester is suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of Olmesartan [1]. This regulatory positioning is a key differentiator from research-grade deuterated compounds, which may lack the rigorous characterization (e.g., full structure elucidation by NMR, quantitative purity assessment, stability indicating assays) required by regulatory bodies like the FDA [2]. Furthermore, the product is supplied with detailed characterization data that complies with regulatory guidelines, facilitating direct inclusion in Module 3 of the Common Technical Document (CTD) [3].

ANDA Method Validation Regulatory Science

N-Trityl Olmesartan-d6 Ethyl Ester: Application Scenarios


N-Alkylation Yield Quantitation and Impurity Profiling

During the industrial synthesis of Olmesartan Medoxomil, the N-alkylation step generates the key intermediate Trityl Olmesartan Ethyl Ester (TOEE). Using N-Trityl Olmesartan-d6 Ethyl Ester as an internal standard in LC-MS/MS assays allows process chemists to precisely quantify the yield of TOEE while simultaneously monitoring the formation of critical process-related impurities, such as the N-3 regioisomeric impurity, which has been observed at levels of 0.2–0.3% in laboratory trials [7]. The deuterated internal standard corrects for matrix effects inherent in the crude reaction mixture, ensuring that the true concentration of the desired intermediate is known, which is essential for downstream stoichiometric calculations and purification efficiency [8].

Stability-Indicating HPLC Method Development and Validation

Regulatory guidelines (ICH Q1A) mandate stability-indicating methods for drug substances. N-Trityl Olmesartan-d6 Ethyl Ester serves as a stable isotope-labeled reference standard for identifying and quantifying the unlabeled process intermediate (N-Trityl Olmesartan Ethyl Ester) in forced degradation studies and long-term stability samples of Olmesartan Medoxomil API [7]. Because the labeled and unlabeled species co-elute under reversed-phase HPLC conditions but are resolved by mass, this standard enables a single-run method to assess both the degradation of the prodrug and the accumulation of this specific synthetic precursor, a known impurity [8].

ANDA Filing: Method Specificity and System Suitability

For generic manufacturers filing an ANDA for Olmesartan Medoxomil tablets, the USP monograph or an in-house method requires demonstration of specificity against synthetic precursors. N-Trityl Olmesartan-d6 Ethyl Ester is explicitly marketed for AMV and QC applications in ANDA and DMF filings [7]. By spiking this certified reference standard into a placebo matrix or standard solution, analytical laboratories can generate robust data for system suitability tests (e.g., resolution, tailing factor, injection precision) that meet the expectations of the FDA's Office of Generic Drugs, thereby de-risking the review process [8].

LC-MS Method Transfer to GLP-Compliant CROs

When transferring a research-grade LC-MS method for olmesartan medoxomil intermediates to a Good Laboratory Practice (GLP)-compliant Contract Research Organization (CRO), the use of a deuterated internal standard is a regulatory expectation to control for matrix effects and recovery variability. N-Trityl Olmesartan-d6 Ethyl Ester provides a structurally matched, high-purity (≥98%) internal standard that simplifies method transfer and cross-validation between laboratories, ensuring consistent quantitation of the trityl-protected intermediate across different instruments and matrices [7]. This contrasts with the use of non-deuterated surrogates or structurally dissimilar deuterated standards, which may exhibit variable recovery and are less likely to be accepted by CRO quality assurance units [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Trityl Olmesartan-d6 Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.